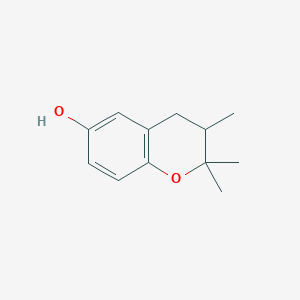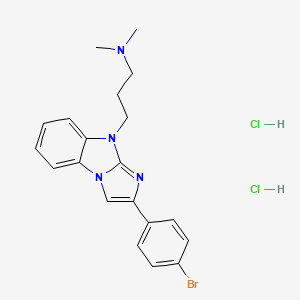
2-(p-Bromophenyl)-9-dimethylaminopropyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Bromophenyl)-9-dimethylaminopropyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride is a synthetic compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities, including antiproliferative, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Bromophenyl)-9-dimethylaminopropyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization . Common reagents used in these reactions include sodium metabisulphite as an oxidizing agent and various solvents under mild conditions . The reaction conditions are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and automated processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(p-Bromophenyl)-9-dimethylaminopropyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine-substituted phenyl ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which may exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
2-(p-Bromophenyl)-9-dimethylaminopropyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: Investigated for its potential as an antiproliferative agent against various cancer cell lines
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(p-Bromophenyl)-9-dimethylaminopropyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . It may also interact with microbial enzymes, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 2-Phenylbenzimidazole
- 2-(4-Fluorobenzyl)-1H-benzimidazole
- 2-Phenethyl-1H-benzimidazole
Uniqueness
What sets 2-(p-Bromophenyl)-9-dimethylaminopropyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride apart is its unique combination of a bromine-substituted phenyl ring and a dimethylaminopropyl side chain, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
38652-53-8 |
|---|---|
Molecular Formula |
C20H23BrCl2N4 |
Molecular Weight |
470.2 g/mol |
IUPAC Name |
3-[2-(4-bromophenyl)imidazo[1,2-a]benzimidazol-4-yl]-N,N-dimethylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C20H21BrN4.2ClH/c1-23(2)12-5-13-24-18-6-3-4-7-19(18)25-14-17(22-20(24)25)15-8-10-16(21)11-9-15;;/h3-4,6-11,14H,5,12-13H2,1-2H3;2*1H |
InChI Key |
USBLTPKNXMVARI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)Br.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


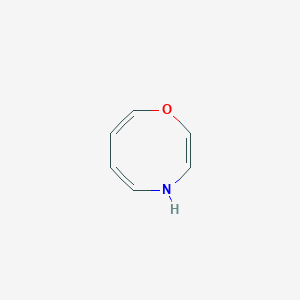
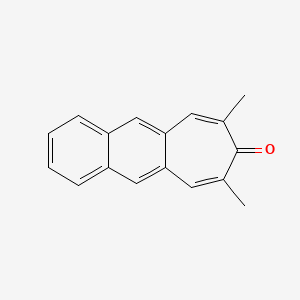
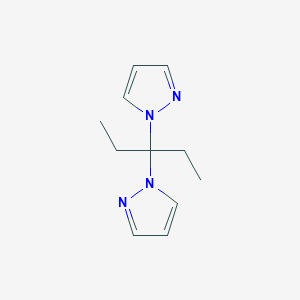

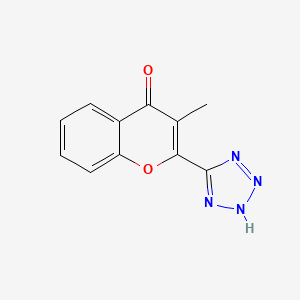
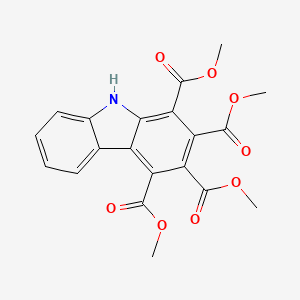
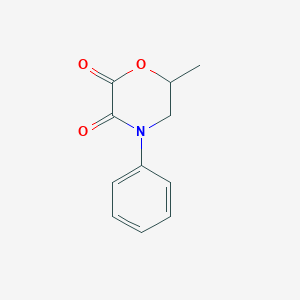
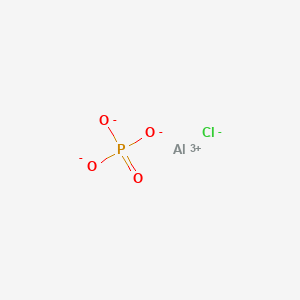
![2-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-3-oxo-N-phenylbutanamide](/img/structure/B14680445.png)
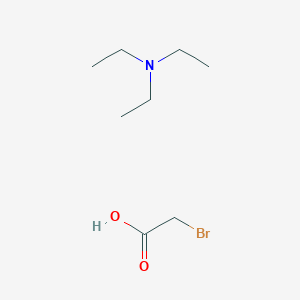
![6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione](/img/structure/B14680463.png)
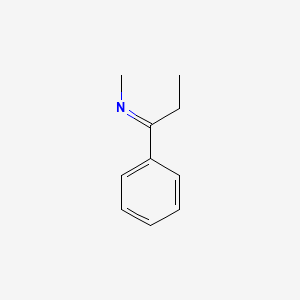
![4-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14680472.png)
